4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol
Overview
Description
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol is a chemical compound characterized by its unique structure, which includes a fluorinated pyridine ring and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol typically involves the reaction of 6-fluoro-3-pyridinol with 2-methyl-2-butanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the butanol moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinol: A precursor in the synthesis of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol.
2-Methyl-2-butanol: Another precursor used in the synthesis.
4-(6-Fluoro-pyridin-3-yloxy)-acetic acid methyl ester: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a fluorinated pyridine ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and properties are desired.
Properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)oxy-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-10(2,13)5-6-14-8-3-4-9(11)12-7-8/h3-4,7,13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKCCKRNBRDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CN=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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